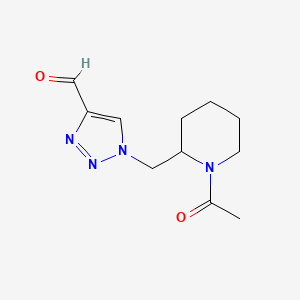

1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2098075-69-3) is a triazole-based compound featuring a piperidine-acetyl substituent. Its molecular formula is C₁₁H₁₆N₄O₂, with a molecular weight of 236.27 g/mol . The compound is used exclusively in research settings, primarily for drug discovery and structural studies. Key structural features include:

- A 1,2,3-triazole-4-carbaldehyde core.

- A 1-acetylpiperidin-2-ylmethyl group at the N1 position of the triazole.

Properties

IUPAC Name |

1-[(1-acetylpiperidin-2-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-9(17)15-5-3-2-4-11(15)7-14-6-10(8-16)12-13-14/h6,8,11H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJIRTYJAKURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098075-69-3) is a novel compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H16N4O2, with a molecular weight of 236.27 g/mol. It is soluble in various organic solvents and has specific storage conditions to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 236.27 g/mol |

| Solubility | Varies by solvent |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month |

Synthesis

The synthesis of this compound typically involves the reaction of an acetylpiperidine derivative with a suitable triazole precursor under controlled conditions. The detailed synthetic route can be optimized based on desired yields and purity levels.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of mitochondrial function.

A comparative study indicated that related triazole compounds can induce morphological changes in cancer cells, such as membrane blebbing and chromatin condensation, indicating potential as therapeutic agents against leukemia and other malignancies .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains. The exact mechanisms are under investigation but may involve interference with cell wall synthesis or metabolic pathways.

Study on Cytotoxicity

In a recent study assessing the cytotoxicity of triazole derivatives including our compound, it was found that they possess selective activity against human leukemic T-cells at nanomolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole compounds revealed that derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to improve potency and selectivity against pathogenic microorganisms .

Comparison with Similar Compounds

Positional Isomers: Acetylpiperidin Substitution

- 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2091246-35-2): Molecular formula: C₁₀H₁₄N₄O₂, MW: 222.24 g/mol . Structural difference: The acetylpiperidin group is attached at the 3-position of the piperidine ring instead of the 2-position.

Aryl-Substituted Triazole Carbaldehydes

- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde :

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Synthesized via a one-pot reaction at 100°C in ethanol .

Piperidine/Triazole Hybrids

- Nitroimidazole-Piperazinyl-Triazole Motifs :

Physicochemical Properties

Preparation Methods

Synthesis of 1-Acetylpiperidin-2-yl Methyl Intermediate

- The piperidine ring is first functionalized at the 2-position with a methyl group linked to the triazole precursor.

- The acetyl group is introduced on the nitrogen of the piperidine ring, typically via acetylation using acetic anhydride or acetyl chloride under controlled conditions.

- This step ensures the formation of the 1-acetylpiperidin-2-yl methyl moiety, which serves as the alkyne or azide partner in the subsequent cycloaddition.

Construction of the 1,2,3-Triazole Ring

- The key step involves the CuAAC reaction between an azide and an alkyne derivative.

- In this context, the 1-acetylpiperidin-2-yl methyl intermediate is functionalized with either an azide or alkyne group.

- The counterpart alkyne or azide is introduced with a formyl (aldehyde) substituent at the 4-position of the triazole ring.

- The Cu(I)-catalyzed cycloaddition proceeds under mild conditions, typically in polar solvents such as DMF or t-BuOH/H2O mixtures, yielding the 1,2,3-triazole ring with high regioselectivity and yield.

- Catalysts such as copper sulfate with sodium ascorbate as a reducing agent are commonly used to generate the active Cu(I) species in situ.

Introduction or Preservation of the Aldehyde Group

- The aldehyde functionality at the 4-position of the triazole ring can be introduced either before or after the cycloaddition step, depending on the synthetic route.

- Oxidation of the corresponding triazolyl methanol intermediate using reagents such as Collins reagent (CrO3·2Py) or PCC (pyridinium chlorochromate) is a common method to obtain the aldehyde group in moderate to good yields.

- Alternatively, formylation reactions like the Vilsmeier-Haack reaction can be employed if the aldehyde is introduced post-cycloaddition.

Representative Synthetic Route (Based on Literature Analogues)

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation of piperidine nitrogen | Acetic anhydride, base (e.g., pyridine), RT | High | Protects nitrogen, prepares for further functionalization |

| 2 | Functionalization with azide or alkyne | Appropriate halide substitution, azidation or alkynylation | Moderate to high | Prepares for CuAAC reaction |

| 3 | CuAAC reaction (Click Chemistry) | CuSO4, sodium ascorbate, DMF or t-BuOH/H2O, RT to 60°C | 75–85 | Forms 1,2,3-triazole ring regioselectively |

| 4 | Oxidation to aldehyde | Collins reagent or PCC, DCM, 0°C to RT | Moderate | Converts triazolyl methanol to triazole-4-carbaldehyde |

Practical Considerations and Optimization

- Solvent choice: Polar aprotic solvents like DMF or mixtures of t-butanol and water are preferred for CuAAC reactions due to solubility and catalyst compatibility.

- Catalyst loading: Typically low catalyst loadings (1–5 mol%) of Cu(I) or Cu(II) with reducing agents are sufficient.

- Temperature: Mild temperatures (room temperature to 60°C) favor high yields and minimize side reactions.

- Purification: The final product is often purified by recrystallization or column chromatography, with spectral confirmation via NMR, IR, and mass spectrometry.

- Stock solution preparation: For biological or formulation studies, stock solutions of the compound can be prepared in DMSO at concentrations ranging from 1 mM to 10 mM, with precise volume calculations based on molecular weight (e.g., 1 mg dissolved in 4.2324 mL for 1 mM solution).

Comparative Methods and Related Compounds

- Similar compounds such as 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde have been synthesized using analogous routes involving piperidine ring formation, alkylation, CuAAC cycloaddition, and aldehyde introduction via oxidation or formylation.

- The use of molecular hybridization approaches combining triazole and other heterocycles (e.g., pyrazoles) via similar synthetic strategies has been reported, highlighting the versatility of the CuAAC reaction and subsequent functional group modifications.

Summary Table of Key Preparation Methods

This detailed analysis of preparation methods for 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde highlights the strategic use of click chemistry combined with classical organic transformations. The CuAAC reaction remains central due to its efficiency and selectivity in assembling the triazole core, while acetylation and oxidation steps tailor the molecule’s functional groups for desired biological and chemical properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Hantzsch dihydropyridine method, which involves heating precursors (e.g., substituted triazole carbaldehydes) with active methylene compounds and ammonium acetate in ethanol at 80–100°C . Optimization includes adjusting reaction time, solvent polarity, and catalyst (e.g., sodium acetate) to improve yields. Monitoring via TLC and purification by crystallization (e.g., absolute ethanol) ensures reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) functional groups.

- ¹H/¹³C NMR to verify substituent positions (e.g., acetylpiperidin methyl protons at δ 2.1–2.3 ppm) and absence of impurities.

- Mass spectrometry (MS) for molecular ion validation .

Q. What are the critical parameters for crystallizing this compound, and how can crystallization failures be troubleshooted?

- Methodological Answer : Crystallization from polar aprotic solvents (e.g., ethanol) at low temperatures enhances crystal quality. Failed crystallization may result from impurities; recrystallization with activated charcoal or solvent gradient methods (e.g., ethanol/water) can resolve this. Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guiding the design of analogs with enhanced binding affinities .

Q. What strategies are effective in resolving contradictory crystallographic data during structural refinement?

- Methodological Answer : Contradictions in thermal displacement parameters or bond lengths can be addressed using SHELXL’s restraints (e.g., DFIX, SIMU) to refine anisotropic displacement models. Validate results with R-factor convergence (<5%) and cross-check using WinGX for geometry analysis .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) while maintaining synthetic feasibility?

- Methodological Answer : Modify the triazole core or piperidinyl acetyl group via:

- Click Chemistry : Introduce azide-alkyne cycloaddition for triazole diversification .

- Microwave-assisted synthesis : Reduce reaction times for derivatives with substituted aryl groups.

Validate SAR using in vitro assays (e.g., enzyme inhibition) and correlate with computational predictions .

Q. What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in crystal packing, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.